molecular formula C4H8O B042093 2-Methoxypropene CAS No. 116-11-0

2-Methoxypropene

Cat. No. B042093
CAS RN: 116-11-0
M. Wt: 72.11 g/mol
InChI Key: YOWQWFMSQCOSBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Methoxypropene can be synthesized through various methods. One approach involves the use of acetone and ethylene glycol as starting materials to form acetone ethylene acetal, which is then reacted with methanol to synthesize 2,2-dimethoxy propane. This intermediate undergoes elimination of methanol to yield 2-methoxypropene with an overall yield of 61.7%, offering a cost-effective method by employing toluene as a solvent instead of diglyme (Wang Shao-bo, 2009).

Molecular Structure Analysis

The molecular structure of 2-methoxypropene and its derivatives has been extensively studied, revealing insights into its reactivity and stability. For instance, the acid-catalyzed hydrolysis of 2-methoxypropenal to form 2-oxopropanal has been analyzed, showing the influence of the aldehyde group on reaction rate and suggesting a vinyl ether-type mechanism for the hydrolysis process (M. Fedoron̆ko et al., 1983).

Chemical Reactions and Properties

2-Methoxypropene participates in various chemical reactions, reflecting its utility in organic synthesis. One study explored the synthesis and reactions of (E)- and (Z)-1,3-dibromo-2-methoxypropene, demonstrating its applicability in nucleophilic displacement and palladium-catalyzed coupling reactions (Edvardsen, Benneche, & Tius, 2000).

Physical Properties Analysis

The physical properties of 2-methoxypropene, such as its solubility, boiling point, and density, are crucial for its handling and application in various chemical processes. Research focusing on these aspects can provide valuable information for both academic and industrial chemists.

Chemical Properties Analysis

2-Methoxypropene's chemical properties, including its reactivity towards different reagents, stability under various conditions, and potential for forming derivatives, are of significant interest. Studies on its acylation reactions and the synthesis of polymers and oligonucleotides highlight the compound's versatility in organic synthesis and material science (S. Yamaguchi et al., 1984); (H. Takaku, K. Imai, & K. Nakayama, 1987).

Scientific Research Applications

  • Toxicity Effects in Mice : A study by Darmanto et al. (2018) reported that 2-methoxyethanol increases blood glucose levels and decreases nitric oxide levels in mice, which could potentially lead to insulin resistance and pancreas damage. This suggests its implications in diabetes research (Darmanto et al., 2018).

  • Synthesis Applications : Fanton, Gelas, and Horton (1980) found that 2-Methoxypropene selectively protects ketose sugars and oligosaccharides, providing valuable synthesis tools for biological and industrial applications (Fanton, Gelas, & Horton, 1980).

  • Anticancer Drug Potential : Kumar et al. (2016) discussed 2-Methoxyestradiol (2ME2) and its potential as an anticancer drug, noting its antitubulin, antiangiogenic, pro-apoptotic, and ROS induction properties (Kumar et al., 2016). Similarly, Schumacher et al. (1999) found that 2-methoxyestradiol inhibits pancreatic cancer cell growth and induces apoptosis, suggesting potential clinical applications for pancreatic cancer treatment (Schumacher et al., 1999).

  • Catalysis and Chemical Transformations : Research by Edvardsen, Benneche, and Tius (2000) indicated that the E-isomer of (Z)-1,3-dibromo-2-methoxypropene can be produced almost quantitatively by UV irradiation, making it a promising intermediate for various chemical reactions (Edvardsen, Benneche, & Tius, 2000).

  • Drug Delivery Systems : León et al. (2017) demonstrated that TiO2 nanoparticles coated with PEG and loaded with 2-Methoxyestradiol could be an effective adsorption-based drug delivery system for this antitumor drug (León et al., 2017).

  • Glioblastoma Treatment : Lis et al. (2004) reported that 2ME inhibits human glioblastoma cell growth and induces apoptosis, warranting further investigation for glioma treatment (Lis et al., 2004).

Safety And Hazards

2-Methoxypropene is extremely flammable and harmful if swallowed . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation when handling this chemical .

Future Directions

The global 2-Methoxypropene market was valued at million in 2021 and is projected to reach US$ million by 2028, at a CAGR of % during the forecast period 2022-2028 . This suggests that there is a growing interest in this compound and its applications.

properties

IUPAC Name

2-methoxyprop-1-ene
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InChI

InChI=1S/C4H8O/c1-4(2)5-3/h1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWQWFMSQCOSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O
Source PubChem
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DSSTOX Substance ID

DTXSID3051591
Record name 2-Methoxyprop-1-ene
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Molecular Weight

72.11 g/mol
Source PubChem
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Physical Description

Liquid; bp = 34-36 deg C; [MSDSonline]
Record name 2-Methoxyprop-1-ene
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Vapor Pressure

517.0 [mmHg]
Record name 2-Methoxyprop-1-ene
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Product Name

2-Methoxypropene

CAS RN

116-11-0
Record name 2-Methoxypropene
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Record name 2-Methoxyprop-1-ene
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Record name 1-Propene, 2-methoxy-
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Record name 2-Methoxyprop-1-ene
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Record name Isopropenyl methyl ether
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Record name 2-METHOXYPROPENE
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Record name 2-METHOXYPROP-1-ENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,810
Citations
KS Whitaker, DT Whitaker - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 116‐11‐0 ] C 4 H 8 O (MW 72.12) InChI = 1S/C4H8O/c1‐4(2)5‐3/h1H2,2‐3H3 InChIKey = YOWQWFMSQCOSBA‐UHFFFAOYSA‐N (electron‐rich alkene used in the monoprotection …
Number of citations: 3 onlinelibrary.wiley.com
MS Newman, MC Vander Zwan - The Journal of Organic …, 1973 - ACS Publications
The advantages of the use of 2-methoxypropene2 (1), 1-methoxycyclohexene (2), and 4-methoxy-5, 6-dihydro-2/i-pyran (3), over dihydropyran (4), for the protection of alcohol functions …
Number of citations: 45 pubs.acs.org
J Barbat, J Gelas, D Horton - Carbohydrate research, 1991 - Elsevier
d-Lyxose (1) undergoes acetonation under kinetic conditions with 2-methoxypropene to give 2,3-O-isopropylidene-α-d-lyxofuranose (2) in high yield, further characterized as its 1,5-…
Number of citations: 26 www.sciencedirect.com
KR Edvardsen, T Benneche… - The Journal of Organic …, 2000 - ACS Publications
(Z)-1,3-Dibromo-2-methoxypropene is prepared in 90% yield by dehydrohalogenation of 1,2,3-tribromo-2-methoxypropane with diisopropylamine in dichloromethane. The E-isomer can …
Number of citations: 10 pubs.acs.org
AO Diallo - Spectrochimica Acta Part A: Molecular Spectroscopy, 1981 - Elsevier
The rotational isomerism of the title compound, CH 2 C(CH 3 )OCH 3 , has been studied by ir spectroscopy. The spectra reveal the presence of two conformational isomers in the fluid …
Number of citations: 7 www.sciencedirect.com
BA Agre, BM Fedorov, FD Klebanova… - Pharmaceutical …, 1984 - Springer
… The use of 2-alkoxypropenes, notably 2-methoxypropene (2-MP) in the synthesis of the fat-soluble vitamins A, E, and K, has led to increased interest in processes for the preparation of …
Number of citations: 2 link.springer.com
EM Carreira, W Lee, RA Singer - Journal of the American …, 1995 - ACS Publications
… As an alternative to the ester derived 0-silyl ketene acetals, we have examined the inexpensive, commodity chemical 2-methoxypropene as an acetone enolate equivalent in …
Number of citations: 262 pubs.acs.org
SH Schei - ACTA CHEMICA SCANDINAVICA SERIES A …, 1983 - actachemscand.org
At room temperature gaseous 2-methoxypropene exists essentially as one conformer, the form where the O—CH3 bond eclipses the carboncarbon double bond. However, amounts of …
Number of citations: 5 actachemscand.org
C Lv, L Du, NT Tsona, X Jiang, W Wang - Atmosphere, 2018 - mdpi.com
Rate coefficients at ambient temperature and atmospheric pressure for the reaction of ozone with 2-methoxypropene (2-MPE) and 2-ethoxypropene (2-EPE) were determined in an …
Number of citations: 1 www.mdpi.com
DV Gorlov, MA Kurykin, OE Petrova - Russian Chemical Bulletin, 1999 - Springer
… 3-Methoxy-I-(perfluoroalkyl)but-2-en-l-ones were synthesized by C-acylation of 2-methoxypropene with perfluorocarboxylic acid anhydrides, acid chlorides, and acid fluorides in the presence …
Number of citations: 117 link.springer.com

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